molecular formula C20H29F3N2O4 B564547 N-Boc氟西汀-d3 CAS No. 1185235-90-8

N-Boc氟西汀-d3

货号: B564547
CAS 编号: 1185235-90-8
分子量: 421.5 g/mol
InChI 键: AWASKHZMVXXGIR-HSZHRYAASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc Fluvoxamine-d3 is a specialty product for proteomics research . It is an intermediate for the preparation of Fluvoxamine , which is a serotonin reuptake inhibitor used for the treatment of depression .


Molecular Structure Analysis

The molecular formula of N-Boc Fluvoxamine-d3 is C20H26D3F3N2O4 . The structure includes a tert-butyl group, a trifluoromethylphenyl group, and a methoxy-d3 group . The exact 3D conformer and other structural details can be found on databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of N-Boc Fluvoxamine-d3 is 421.47 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

科学研究应用

氟西汀在强迫症中的应用

氟西汀是一种选择性血清素再摄取抑制剂 (SSRI),已显示出在治疗强迫症 (OCD) 中的疗效。研究表明,氟西汀有助于减轻强迫症症状,在包括儿童、青少年和成人等不同患者群体中观察到显着改善。研究表明,与安慰剂组相比,氟西汀对强迫症患者的作用更显着,展示了其作为该病症有效治疗选择的潜力 (Riddle 等人,2001 年)(Apter 等人,1994 年)(Nakatani 等人,2005 年)

氟西汀在其他疾病中的应用

氟西汀也已用于治疗其他疾病,如躯体变形障碍 (BDD) 和重度抑郁症 (MDD)。在这些情况下,氟西汀已显示出疗效,尽管其疗效程度可能因疾病和患者特征而异 (Perugi 等人,1996 年)(Apter 等人,1994 年)

氟西汀和药代动力学

研究还集中在氟西汀的药代动力学上,包括它与各种酶的相互作用以及它在人体内的代谢。研究表明,吸烟和基因变异等因素会显着影响氟西汀的血浆浓度,从而影响其治疗效果 (Katoh 等人,2010 年)(Carrillo 等人,1996 年)

氟西汀的增强策略

一些研究探索了氟西汀与其他药物联合使用以增强其在治疗强迫症和其他疾病中的疗效。这些增强策略涉及昂丹司琼和格拉尼色酮等药物,已显示出可改善中度至重度强迫症患者的预后 (Heidari 等人,2014 年)(Askari 等人,2012 年)

作用机制

Target of Action

N-Boc Fluvoxamine-d3 is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine and its derivatives is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Fluvoxamine and its derivatives, including N-Boc Fluvoxamine-d3, inhibit the reuptake of serotonin by binding to the SERT. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The increased serotonin levels in the synaptic cleft can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, among other functions. Therefore, increasing its availability can have various downstream effects, such as improved mood in patients with depression .

Pharmacokinetics

Fluvoxamine, the parent compound, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours .

Result of Action

The result of the action of N-Boc Fluvoxamine-d3 is likely similar to that of Fluvoxamine, given their structural similarity. Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .

Action Environment

The action, efficacy, and stability of N-Boc Fluvoxamine-d3 can be influenced by various environmental factors. For instance, the compound should be handled with care to prevent spills, splashes, or inhaling fumes or dust . It should be used in well-ventilated spaces to reduce vapor or gas exposure . These factors, along with others such as temperature and pH, can affect the compound’s action and stability.

安全和危害

Specific safety and hazard information for N-Boc Fluvoxamine-d3 is not provided in the available resources. For safe handling, standard laboratory practices should be followed, and Material Safety Data Sheets (MSDS) should be referred to when available .

生化分析

Cellular Effects

The cellular effects of N-Boc Fluvoxamine-d3 are not well-studied. Fluvoxamine, the parent compound, has been shown to have significant effects on cellular processes. It is a selective serotonin reuptake inhibitor (SSRI) and has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .

Molecular Mechanism

Fluvoxamine, the parent compound, has been shown to block the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) of the neuronal membrane, enhancing actions of serotonin on 5HT1A autoreceptors .

Temporal Effects in Laboratory Settings

The temporal effects of N-Boc Fluvoxamine-d3 in laboratory settings are not well-documented. Studies on Fluvoxamine have shown that it has significant effects over time. For instance, early treatment with Fluvoxamine has been shown to reduce the risk of clinical deterioration in symptomatic outpatients with COVID-19 .

Dosage Effects in Animal Models

Studies on Fluvoxamine have shown that it has significant effects in animal models .

Metabolic Pathways

Fluvoxamine, the parent compound, is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine .

Transport and Distribution

Fluvoxamine, the parent compound, is known to be extensively metabolized in the liver .

Subcellular Localization

Fluvoxamine, the parent compound, is known to exert its effects primarily in the neuronal membrane .

属性

{ "Design of Synthesis Pathway": "The synthesis pathway of N-Boc Fluvoxamine-d3 involves the protection of the amine group of Fluvoxamine with a Boc group followed by deuteration of the molecule at specific positions.", "Starting Materials": [ "Fluvoxamine", "Boc anhydride", "D3-CD3I", "Triethylamine", "Diisopropylethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Fluvoxamine in dry methanol and add triethylamine. Stir the mixture and add Boc anhydride. Stir for 2 hours at room temperature to obtain N-Boc Fluvoxamine.", "Step 2: Dissolve N-Boc Fluvoxamine in ethyl acetate and add D3-CD3I and diisopropylethylamine. Stir the mixture at room temperature for 16 hours to obtain N-Boc Fluvoxamine-d3.", "Step 3: Add water and sodium bicarbonate to the reaction mixture and stir for 30 minutes. Extract the product with ethyl acetate and wash with sodium chloride solution. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain N-Boc Fluvoxamine-d3 as a solid." ] }

CAS 编号

1185235-90-8

分子式

C20H29F3N2O4

分子量

421.5 g/mol

IUPAC 名称

tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate

InChI

InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3

InChI 键

AWASKHZMVXXGIR-HSZHRYAASA-N

手性 SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

规范 SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

同义词

(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine-d3
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine-d3
Reactant of Route 3
Reactant of Route 3
N-Boc Fluvoxamine-d3
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine-d3
Reactant of Route 5
Reactant of Route 5
N-Boc Fluvoxamine-d3
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。